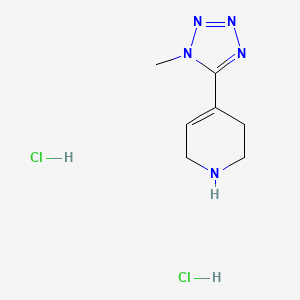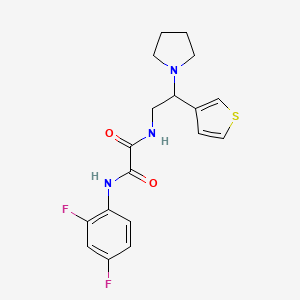
4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrazoles are a class of synthetic organic heterocyclic compounds that consist of a five-membered aromatic ring with four nitrogen atoms and one carbon atom . They have attracted much attention in medicinal chemistry due to their diverse biological applications .
Synthesis Analysis
Tetrazoles can be synthesized through various methods. One of the most direct and convenient routes to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Other synthetic approaches rely on the in situ generation of highly toxic and explosive hydrazoic acid through activation of the azide by expensive and toxic metals, strong Lewis acids, or amine salts .Molecular Structure Analysis
The tetrazole ring system is planar, which favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons . This property is advantageous for receptor–ligand interactions .Chemical Reactions Analysis
Tetrazoles exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure . They resist oxidation even when very strong oxidizing agents are employed because of their low HOMO energy .Physical And Chemical Properties Analysis
Tetrazoles are known for their extraordinary stability under metabolic conditions . They have the largest number of nitrogen atoms for any viable heterocycle since pentazoles are extremely explosive even at low temperatures .Applications De Recherche Scientifique
Anticancer Research
The compound’s aziridine moiety (Figure 1A) makes it an interesting candidate for anticancer drug development. Aziridines are known for their ring strain, which can lead to potent biological activity. Researchers have explored derivatives of EN300-7539411 as potential inhibitors of cancer cell growth .
Glycosidase Inhibition
EN300-7539411 belongs to the family of aminocyclopentitols (Figure 1B). These compounds are glycosidase inhibitors, which means they interfere with carbohydrate metabolism. Glycosidases play crucial roles in various diseases, including lysosomal storage disorders and viral infections. By targeting these enzymes, EN300-7539411 derivatives may have therapeutic applications .
Water Chemistry and Green Synthesis
The synthesis of EN300-7539411 involves environmentally friendly conditions. Researchers achieved excellent yields (95%) through nucleophilic ring-opening reactions. Investigating water-based reactions and sustainable synthetic methods is crucial for green chemistry. EN300-7539411 exemplifies this approach, contributing to the development of eco-friendly processes .
Coordination Chemistry
EN300-7539411’s thiol-incorporated structure suggests potential applications in coordination chemistry. Thiol groups can form stable complexes with metal ions. Researchers may explore its coordination behavior and potential catalytic or sensing applications in metal-binding studies .
Drug Delivery Systems
Given its unique structure, EN300-7539411 could serve as a building block for drug delivery systems. Researchers might modify it to enhance solubility, stability, and targeted drug release. Investigating its encapsulation within nanoparticles or other carriers could lead to innovative drug delivery strategies .
Orientations Futures
Propriétés
IUPAC Name |
4-(1-methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5.2ClH/c1-12-7(9-10-11-12)6-2-4-8-5-3-6;;/h2,8H,3-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOPOHSXIWWNSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide](/img/structure/B2638562.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide](/img/structure/B2638563.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2638564.png)
![5-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2638566.png)
![N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2638567.png)
![(E)-N-(3-(2-methoxyethyl)-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2638568.png)
![2-{4-[4-(2-Aminoethyl)phenoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B2638569.png)
![N-[(4-Chloro-1-methylpyrazol-3-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2638575.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[2-[methyl-(1-methylpiperidin-4-yl)amino]cyclohexyl]but-2-enamide](/img/structure/B2638576.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2638577.png)
![(E)-4-(Dimethylamino)-N-[[2-methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl]but-2-enamide](/img/structure/B2638578.png)

![Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B2638581.png)
